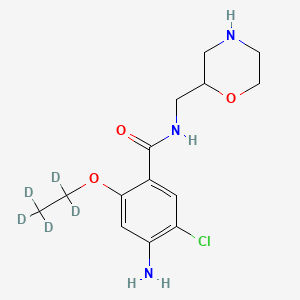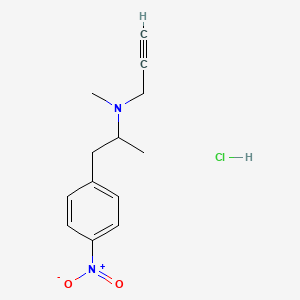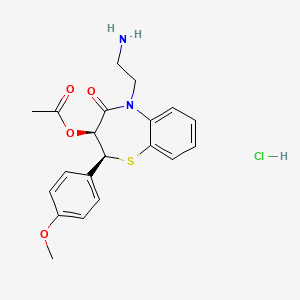![molecular formula C14H20N2O4 B565593 N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester CAS No. 870812-29-6](/img/structure/B565593.png)
N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester involves several key steps. One common method includes a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in proteomics research to study protein structures and functions . In medicine, it is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and altering their activity. This interaction can lead to changes in cellular processes and functions, which are crucial for understanding the compound’s role in various biological systems.
Comparison with Similar Compounds
N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester can be compared with other similar compounds, such as carbamic acid methyl ester . While both compounds share a similar core structure, this compound has unique functional groups that confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in specific research applications.
Similar Compounds
Properties
CAS No. |
870812-29-6 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
benzyl N-[4-(dimethylamino)-1-hydroxy-4-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-16(2)13(18)8-12(9-17)15-14(19)20-10-11-6-4-3-5-7-11/h3-7,12,17H,8-10H2,1-2H3,(H,15,19) |
InChI Key |
UMQHVEJVBXAPLK-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC(CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CN(C)C(=O)CC(CO)NC(=O)OCC1=CC=CC=C1 |
Synonyms |
[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic Acid Phenylmethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)







